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Compound of Interest

Compound Name: TC-C 14G

Cat. No.: B15615916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent cannabinoid-1 (CB1)

receptor inverse agonists: TC-C 14G and AM251. The information presented is collated from

experimental data to assist in research and drug development decisions.

Introduction to CB1 Inverse Agonism
The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the

endocannabinoid system and is involved in regulating a multitude of physiological processes,

including appetite, metabolism, and mood. The CB1 receptor exhibits constitutive activity,

meaning it can signal in the absence of an agonist. Inverse agonists are a class of ligands that

bind to the same receptor as agonists but elicit an opposite pharmacological response, thereby

reducing the receptor's basal signaling activity. This mechanism has been a significant focus for

the development of therapeutics for obesity and metabolic disorders.

In Vitro Pharmacological Profile
The initial characterization of a CB1 inverse agonist involves determining its binding affinity (Ki)

and functional potency (EC50 or IC50) in various in vitro assays. These assays are crucial for

quantifying a compound's ability to bind to the CB1 receptor and modulate its downstream

signaling pathways.
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Parameter TC-C 14G AM251

Binding Affinity (Ki, human

CB1)
4 nM[1][2] 7.5 nM[3]

Functional Activity (cAMP

Assay)
EC50 = 11 nM[1][2] IC50 = 8 nM[4][5]

Data Interpretation: Both TC-C 14G and AM251 exhibit high-affinity binding to the human CB1

receptor, with TC-C 14G showing a slightly higher affinity. In functional assays measuring the

inhibition of cAMP production, both compounds demonstrate potent inverse agonist activity in

the low nanomolar range, indicating their efficacy in reducing the constitutive activity of the CB1

receptor.

Signaling Pathways and Experimental Workflows
CB1 receptor signaling is multifaceted. The canonical pathway involves coupling to Gi/o

proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can trigger the

recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and

initiation of G protein-independent signaling cascades. The ability of a ligand to preferentially

activate one pathway over another is known as functional selectivity or biased agonism. While

data on the G protein-mediated pathway (cAMP) for both TC-C 14G and AM251 are available,

specific quantitative data on their inverse agonist effects on β-arrestin recruitment are not well-

documented in the currently available literature.
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Experimental Workflow for CB1 Inverse Agonist Characterization

Compound Synthesis
(TC-C 14G, AM251)

In Vitro Binding Assays
(Radioligand Displacement)

Determine Ki

Functional Assays
(cAMP, GTPγS, β-arrestin)

Determine EC50/IC50

In Vivo Pharmacokinetic Studies
(Absorption, Distribution, Metabolism, Excretion)

In Vivo Efficacy Studies
(Animal Models of Obesity, etc.)

Data Analysis and
Comparison

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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